Cas no 1212866-82-4 ((1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine)

(1R)-1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine is a chiral amine compound featuring a fluorinated aromatic ring with a methoxy substituent. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The fluorine and methoxy groups enhance its reactivity and selectivity in nucleophilic and electrophilic reactions. This compound is useful in the development of bioactive molecules due to its structural versatility and potential for further functionalization. High purity and well-defined stereochemistry ensure consistent performance in synthetic applications. Its stability under standard conditions allows for ease of handling and storage in research and industrial settings.
(1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine structure
1212866-82-4 structure
Product Name:(1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
CAS No:1212866-82-4
MF:C9H13ClFNO
MW:205.657025098801
MDL:MFCD16294084
CID:1036690
PubChem ID:28416495
Update Time:2025-08-05

(1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(2-Fluoro-6-methoxyphenyl)ethanamine hydrochloride
    • (1R)-1-(2-fluoro-6-methoxyphenyl)ethanamine,hydrochloride
    • (R)-1-(2-Fluoro-6-methoxyphenyl)ethamine hydrochloride
    • 1212866-82-4
    • DTXSID10704224
    • MFCD16294084
    • A888165
    • AKOS016014913
    • (1r)-1-(6-fluoro-2-methoxyphenyl)ethylamine hydrochloride
    • (R)-1-(2-Fluoro-6-methoxyphenyl)ethanaminehydrochloride
    • J-502119
    • (1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine hydrochloride
    • F14418
    • (R)-1-(2-FLUORO-6-METHOXYPHENYL)ETHANAMINE HCL
    • (R)-1-(2-fluoro-6-methoxyphenyl)ethanamine
    • (1r)-1-(6-fluoro-2-methoxyphenyl)ethylamine HCl
    • AM86001
    • (1R)-1-(2-fluoro-6-methoxyphenyl)ethanamine;hydrochloride
    • 1332581-38-0
    • (1R)-1-(6-FLUORO-2-METHOXYPHENYL)ETHYLAMINE-HCl
    • (1R)-1-(2-Fluoro-6-methoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
    • AKOS015923331
    • (1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine
    • MDL: MFCD16294084
    • Inchi: 1S/C9H12FNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1
    • InChI Key: WOEBCSDHRYRUIN-FYZOBXCZSA-N
    • SMILES: Cl.FC1=CC=CC(=C1[C@@H](C)N)OC

Computed Properties

  • Exact Mass: 205.0669699g/mol
  • Monoisotopic Mass: 205.0669699g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų

(1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine Security Information

(1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine Pricemore >>

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eNovation Chemicals LLC
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Additional information on (1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine

Compound Introduction: (1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine (CAS No. 1212866-82-4)

The compound (1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine, identified by the CAS number 1212866-82-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its stereochemical configuration and specific aromatic substitution pattern, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of both a fluoro and methoxy group on the aromatic ring introduces unique electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.

In recent years, the pharmaceutical industry has increasingly focused on the development of small molecules that can modulate biological pathways with high specificity and efficacy. The compound (1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine exemplifies this trend, as it combines structural features that are known to enhance binding affinity and metabolic stability. The stereochemistry at the chiral center, specifically the (1R) configuration, plays a crucial role in determining the compound's pharmacokinetic profile and biological activity.

One of the most compelling aspects of this compound is its potential in the development of central nervous system (CNS) therapeutics. The fluoro group, in particular, is known to improve blood-brain barrier penetration, a critical factor for many CNS drugs. Additionally, the methoxy group contributes to metabolic stability, reducing the likelihood of rapid degradation in vivo. These properties make (1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine an attractive candidate for further exploration in this therapeutic area.

Recent studies have demonstrated the utility of similar aromatic amine derivatives in targeting neurological disorders. For instance, compounds with analogous structures have shown promise in preclinical models of depression and anxiety. The specific combination of substituents in (1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine may confer additional benefits, such as enhanced receptor selectivity or improved pharmacokinetic properties. These findings are particularly exciting given the unmet medical needs in mental health treatment.

Beyond CNS applications, this compound also holds potential in other therapeutic domains. Its structural motif is reminiscent of molecules that have demonstrated efficacy in treating inflammatory and autoimmune conditions. The ability to fine-tune both electronic and steric properties through strategic substitution allows for the design of highly tailored pharmacophores. This flexibility is crucial for addressing the diverse mechanisms underlying various diseases.

The synthesis of (1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine presents an interesting challenge due to its chiral center and sensitive functional groups. Advanced synthetic methodologies, including asymmetric catalysis and enantioselective transformations, are being employed to achieve high enantiomeric purity. These techniques not only ensure the compound's efficacy but also minimize potential side effects associated with racemic mixtures.

In parallel with synthetic efforts, computational modeling and molecular dynamics simulations are being utilized to predict the compound's behavior in biological systems. These approaches help in understanding how (1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine interacts with target proteins at the molecular level. Such insights are invaluable for optimizing drug design and improving therapeutic outcomes.

As research progresses, it is anticipated that more derivatives of this class will be explored for their pharmacological potential. The combination of experimental synthesis and computational analysis provides a robust framework for discovering novel drug candidates. The unique structural features of (1R)-1-(2-fluoro-6-methoxyphenyl)ethan-1-amine make it a cornerstone in this endeavor, highlighting its importance as a building block for future therapeutics.

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